Vidofludimus

DHODH inhibition enzymatic assay in vitro pharmacology

Source Vidofludimus (4SC-101/SC12267), a second-generation DHODH inhibitor, for your preclinical research. Unlike teriflunomide, it offers 2.6-fold greater potency (IC50 134 nM), lacks off-target kinase activity, and has a 30-hour half-life, establishing a new efficacy benchmark. Its dual DHODH/FXR mechanism unlocks unique NAFLD and immunology studies. Ensure your model's translational validity; this is not a first-generation substitute.

Molecular Formula C20H18FNO4
Molecular Weight 355.4 g/mol
CAS No. 7178240-30-1
Cat. No. B1684499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVidofludimus
CAS7178240-30-1
Synonyms2-(3-fluoro-3'-methoxybiphenyl-4-carbamoyl)cyclopent-1-enecarboxylic acid
4SC-101
vidofludimus
Molecular FormulaC20H18FNO4
Molecular Weight355.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=C(CCC3)C(=O)O)F
InChIInChI=1S/C20H18FNO4/c1-26-14-5-2-4-12(10-14)13-8-9-18(17(21)11-13)22-19(23)15-6-3-7-16(15)20(24)25/h2,4-5,8-11H,3,6-7H2,1H3,(H,22,23)(H,24,25)
InChIKeyXPRDUGXOWVXZLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vidofludimus (7178240-30-1): A Next-Generation Oral DHODH Inhibitor with Defined Procurement-Relevant Differentiation


Vidofludimus (also known as 4SC-101, SC12267, or IMU-838 in its calcium salt form) is a small-molecule dihydroorotate dehydrogenase (DHODH) inhibitor . It is a second-generation agent within this immunomodulatory class, chemically distinct from first-generation DHODH inhibitors such as leflunomide and teriflunomide [1]. Its primary mechanism involves the highly selective inhibition of human DHODH, a key enzyme in the de novo pyrimidine synthesis pathway . The compound's calcium salt (vidofludimus calcium, IMU-838) is currently in Phase 3 clinical development for the treatment of relapsing multiple sclerosis (MS) and has completed Phase 2 trials in relapsing-remitting MS (RRMS) and progressive MS [2].

Why Generic DHODH Inhibitors Cannot Replace Vidofludimus Calcium (IMU-838) in MS and Autoimmune Research


Simple substitution with other DHODH inhibitors, particularly first-generation agents like teriflunomide, is not scientifically justified due to fundamental differences in chemical structure, selectivity, and resultant clinical profiles. Vidofludimus represents a distinct chemical class that exhibits a quantifiably different selectivity profile, specifically lacking the off-target kinase inhibition seen with teriflunomide, which translates to a differentiated safety and tolerability signature [1]. Furthermore, its unique pharmacokinetic profile with a relatively short half-life of approximately 30 hours allows for rapid washout without the need for accelerated elimination procedures, a key logistical and clinical differentiator [2]. Preclinical and clinical data demonstrate that these are not merely incremental improvements but represent a different risk-benefit and logistical profile for clinical study execution and therapeutic application [3].

Quantitative Evidence Guide: Vidofludimus's Differentiated Performance Against Key Comparators


2.6-Fold Higher Potency Against Human DHODH Compared to Teriflunomide

In a direct head-to-head enzymatic assay, vidofludimus demonstrated significantly greater potency in inhibiting dihydroorotate (DHO) oxidation by recombinant human DHODH compared to teriflunomide, the active metabolite of leflunomide and a key first-generation DHODH inhibitor [1]. This potency advantage is a key differentiator at the molecular target level.

DHODH inhibition enzymatic assay in vitro pharmacology structure-activity relationship

Phase 2 Clinical Efficacy: 78% Reduction in Active Brain Lesions in RRMS

In the Phase 2 EMPhASIS trial (NCT03846219), vidofludimus calcium at a 30 mg daily dose demonstrated a substantial reduction in disease activity measured by MRI compared to placebo [1]. This quantitative clinical outcome in a relevant patient population provides a benchmark for efficacy.

relapsing-remitting multiple sclerosis phase 2 clinical trial MRI outcomes CUA lesions

Long-Term Disability Outcomes: >92% of Patients Free from Confirmed Disease Worsening at 144 Weeks

Long-term, open-label extension data from the Phase 2 EMPhASIS trial provide evidence of sustained clinical benefit on disability outcomes, a key differentiator from short-term MRI measures [1]. This data supports the compound's potential to impact long-term disease trajectory.

disability progression long-term extension clinical outcome EDSS

Favorable Safety Profile: No Increase in Liver Enzyme Elevations vs. Placebo, Contrasting with Teriflunomide

A key differentiator for vidofludimus calcium in the Phase 2 EMPhASIS trial was its safety profile, which was comparable to placebo [1]. Notably, it did not show the increased rates of liver enzyme elevations or other adverse events commonly associated with teriflunomide [2]. This is a critical point of differentiation from first-generation DHODH inhibitors.

safety adverse events liver enzymes tolerability

Pharmacokinetic Advantage: 30-Hour Half-Life Enables Once-Daily Dosing and Rapid Washout

Vidofludimus calcium's pharmacokinetic profile, with a ~30-hour half-life, provides a favorable and differentiating profile for both dosing convenience and clinical management [1]. This stands in contrast to teriflunomide, which has a half-life of approximately 2 weeks and requires an accelerated elimination procedure with cholestyramine or activated charcoal for rapid removal [2].

pharmacokinetics half-life once-daily dosing washout

Dual Mechanism of Action: DHODH Inhibition and FXR Modulation

Beyond its potent DHODH inhibition, vidofludimus has been identified as a novel modulator of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid, lipid, and glucose homeostasis [1]. This dual activity is unique among DHODH inhibitors and suggests potential therapeutic applications beyond immunomodulation, such as in non-alcoholic fatty liver disease (NAFLD).

mechanism of action FXR agonist dual activity NAFLD

Optimal Research and Procurement Applications for Vidofludimus Based on Evidence


Investigational Therapy for Relapsing and Progressive Multiple Sclerosis Clinical Trials

Given its robust Phase 2 efficacy data showing significant reduction in active brain lesions (78% vs. placebo) and sustained low rates of disability worsening over 144 weeks (>92% free from CDW), vidofludimus calcium is a leading investigational candidate for Phase 3 clinical programs in both relapsing and progressive forms of MS [1][2]. Its once-daily oral dosing and favorable safety profile, particularly the absence of increased liver enzyme elevations compared to placebo, make it an attractive candidate for long-term disease-modifying therapy studies [1].

Preclinical and Translational Research into DHODH Inhibition and Autoimmune Disease Models

The compound's high potency against human DHODH (IC50 = 134 nM) and its demonstrated efficacy in a rat experimental autoimmune encephalomyelitis (EAE) model make it a valuable tool for preclinical research [1]. Studies focusing on the role of de novo pyrimidine synthesis in lymphocyte proliferation and cytokine secretion (IL-17, IFN-γ) can leverage vidofludimus as a chemical probe. Its chemical distinctiveness from first-generation inhibitors also allows for comparative studies to better understand the relationship between molecular structure, selectivity, and safety outcomes in autoimmune pathogenesis [1].

Exploratory Research in Non-Alcoholic Fatty Liver Disease (NAFLD) and FXR Biology

Vidofludimus's unique dual mechanism as both a DHODH inhibitor and an FXR modulator opens up novel research avenues beyond immunology [2]. It serves as a unique chemical probe for studying the intersection of pyrimidine metabolism and bile acid/farnesoid X receptor signaling pathways. Preclinical data demonstrating therapeutic effects in NAFLD models via FXR agonism support its use in exploratory studies of metabolic liver diseases, providing a differentiated application not shared by other DHODH inhibitors [2].

Reference Standard for Next-Generation DHODH Inhibitor Development

For medicinal chemistry and drug discovery programs focused on developing improved DHODH inhibitors, vidofludimus represents a critical benchmark or 'second-generation' reference standard. Its profile—combining 2.6-fold greater potency than teriflunomide, a lack of off-target kinase activity, and a 30-hour half-life—defines a new standard for the class [1][3]. Procurement for use as a positive control in enzymatic and cellular assays, or as a scaffold for further optimization, is directly justified by this well-characterized, differentiated data package.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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